N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a chloro and methoxy group, and a hydrazide moiety linked to a morpholine ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with 2-(morpholin-4-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to an amine group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions can trigger apoptosis in cancer cells and inhibit the growth of microorganisms.
Comparison with Similar Compounds
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-3-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
2-chloroquinoline: A precursor for the synthesis of more complex quinoline derivatives. What sets N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide apart is its unique combination of a quinoline ring with a hydrazide and morpholine moiety, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-24-14-3-2-12-8-13(17(18)20-15(12)9-14)10-19-21-16(23)11-22-4-6-25-7-5-22/h2-3,8-10H,4-7,11H2,1H3,(H,21,23)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUNHVOHKJYKOK-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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